molecular formula C12H15BrN2OS B5315404 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine

1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine

Cat. No. B5315404
M. Wt: 315.23 g/mol
InChI Key: ZJQWZZHGGTULFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the serotonin transporter (SERT), which makes it a potential candidate for the treatment of several psychiatric and neurological disorders.

Mechanism of Action

The mechanism of action of 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine involves the inhibition of the serotonin transporter (1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine). 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine, 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine increases the levels of serotonin in the synaptic cleft, leading to improved mood and cognitive function.
Biochemical and physiological effects:
1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to increase the levels of dopamine and norepinephrine in the brain, which are also neurotransmitters that play a crucial role in the regulation of mood and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine in lab experiments include its potent and selective inhibition of the serotonin transporter (1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine), which makes it a useful tool for studying the role of serotonin in mood and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of several psychiatric and neurological disorders. However, the limitations of using 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine. One direction is to further study its potential therapeutic applications in several psychiatric and neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters such as dopamine and norepinephrine. Additionally, further studies are needed to determine its safety and efficacy in humans, including its potential side effects and drug interactions. Overall, the research on 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine holds promise for the development of new treatments for several psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine involves the reaction of 1-allylpiperazine with 5-bromo-2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in several psychiatric and neurological disorders. It has been shown to be a potent and selective inhibitor of the serotonin transporter (1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine), which is involved in the regulation of serotonin levels in the brain. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and other cognitive functions. Therefore, the inhibition of 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine by 1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine can potentially increase the levels of serotonin in the brain, leading to improved mood and cognitive function.

properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h2-4H,1,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQWZZHGGTULFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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